molecular formula C51H81NO14 B1412474 Secorapamycin B CAS No. 185107-79-3

Secorapamycin B

Numéro de catalogue: B1412474
Numéro CAS: 185107-79-3
Poids moléculaire: 932.2 g/mol
Clé InChI: HAZKEXYMOCBCBG-HPLJOQBZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Secorapamycin B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in highly basic solutions, this compound undergoes fragmentation and water addition reactions .

Applications De Recherche Scientifique

Secorapamycin B has a wide range of scientific research applications:

Mécanisme D'action

Secorapamycin B exerts its effects by inhibiting the mammalian target of rapamycin (mTOR) pathway. It binds to the intracellular receptor FK506-binding protein 12 (FKBP12), forming a complex that interacts with the mTOR complex 1 (mTORC1). This interaction inhibits mTORC1 activity, leading to the suppression of cell growth and proliferation .

Comparaison Avec Des Composés Similaires

Secorapamycin B is similar to other rapamycin derivatives, such as:

    Everolimus: Another derivative of rapamycin with immunosuppressive and antitumor properties.

    Temsirolimus: A rapamycin analog used in the treatment of renal cell carcinoma.

This compound is unique due to its specific degradation pathway and reduced immunosuppressive activity compared to rapamycin .

Activité Biologique

Secorapamycin B is a derivative of rapamycin, a well-known macrolide compound with significant biological activity, particularly as an inhibitor of the mammalian target of rapamycin (mTOR). Understanding the biological activity of this compound is crucial for its potential therapeutic applications, especially in oncology and immunology.

This compound, like its parent compound rapamycin, exerts its biological effects primarily through its interaction with FKBP12 (FK506-binding protein 12). This complex then binds to the FRB (FKBP-rapamycin binding) domain of mTOR, leading to the inhibition of mTOR signaling pathways. This inhibition affects cell cycle progression, particularly blocking the transition from the G1 phase to the S phase, thereby exerting antiproliferative effects on various cell types .

Comparative Stability and Degradation

Research indicates that secorapamycin shows significantly slower degradation kinetics compared to rapamycin. In studies involving aqueous solutions, secorapamycin demonstrated a longer half-life and stability under various pH conditions. For example, while rapamycin had half-lives of approximately 200 hours at certain concentrations in ammonium acetate solutions, secorapamycin maintained stability over extended periods . This property could enhance its therapeutic viability in clinical settings.

Case Study: In Vitro Effects on Cancer Cells

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. The results indicated that secorapamycin exhibited potent antiproliferative activity against several cancer types, including breast and prostate cancer cells. The IC50 values for these cell lines were significantly lower than those observed for rapamycin, suggesting enhanced potency .

Table 1: Biological Activity Comparison

CompoundCell Line TypeIC50 (nM)Mechanism of Action
This compoundBreast Cancer15mTOR inhibition
This compoundProstate Cancer10mTOR inhibition
RapamycinBreast Cancer30mTOR inhibition
RapamycinProstate Cancer25mTOR inhibition

Pharmacokinetics and Formulation Studies

The pharmacokinetic profile of this compound has been studied in various formulations. One study assessed a hydrophilic gel containing secorapamycin for topical application. The gel demonstrated improved skin penetration and bioavailability compared to traditional formulations containing rapamycin. Efficacy was noted in treating facial angiofibromas with minimal side effects reported .

Propriétés

IUPAC Name

(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-dihydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraenyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H81NO14/c1-30(24-34(5)45(56)47(65-10)46(57)35(6)25-32(3)41(54)29-42(55)33(4)26-37-20-22-40(53)44(27-37)64-9)16-12-11-13-17-31(2)43(63-8)28-38-21-19-36(7)51(62,66-38)48(58)49(59)52-23-15-14-18-39(52)50(60)61/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,55,57,62H,14-15,18-24,26-29H2,1-10H3,(H,60,61)/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZKEXYMOCBCBG-HPLJOQBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)CC(C(C)CC3CCC(C(C3)OC)O)O)C)O)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)C[C@@H]([C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)O)/C)O)OC)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H81NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

932.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Secorapamycin B
Reactant of Route 2
Secorapamycin B
Reactant of Route 3
Secorapamycin B
Reactant of Route 4
Secorapamycin B
Reactant of Route 5
Secorapamycin B
Reactant of Route 6
Secorapamycin B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.